Barekol's Unique Structural and Stereochemical Identity Confirmed by CD Spectroscopy
The absolute configuration of Barekol is uniquely defined and cannot be assumed for other structural analogs. While the planar structures of several co-isolated diterpenes (e.g., barekoxide, zaatirin) were established by NMR and MS, the absolute configuration of Barekol was specifically and unambiguously determined through circular dichroism (CD) measurements of its keto-derivative [1]. This provides a verifiable stereochemical fingerprint.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Stereochemistry unambiguously assigned via CD of keto-derivative |
| Comparator Or Baseline | Other co-isolated diterpenes (e.g., barekoxide, zaatirin) |
| Quantified Difference | Not applicable (qualitative assignment) |
| Conditions | CD spectroscopy of a chemically derived keto-derivative |
Why This Matters
For procurement as an authentic analytical standard, this confirms the material's defined three-dimensional structure, which is essential for chiral chromatography, NMR reference, or stereospecific synthesis.
- [1] Rudi, A., et al. (2004). Asmarines G and H and barekol, three new compounds from the marine sponge Raspailia sp. Journal of Natural Products, 67(1), 106-109. View Source
